molecular formula C23H22N4O4S B11235354 1-(1H-indol-3-yl)-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(1H-indol-3-yl)-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B11235354
M. Wt: 450.5 g/mol
InChI Key: AMERNZULVWHLNJ-UHFFFAOYSA-N
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Description

1-(1H-INDOL-3-YL)-2-{[5-(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a unique combination of indole, benzodioxepin, and triazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its intricate molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-INDOL-3-YL)-2-{[5-(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the synthesis of the benzodioxepin and triazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener chemistry approaches to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(1H-INDOL-3-YL)-2-{[5-(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(1H-INDOL-3-YL)-2-{[5-(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-INDOL-3-YL)-2-{[5-(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-INDOL-3-YL)-2-{[5-(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE: Unique due to its combination of indole, benzodioxepin, and triazole moieties.

    Other Indole Derivatives: Compounds with similar indole structures but different substituents.

    Benzodioxepin Compounds: Molecules containing the benzodioxepin moiety with variations in other parts of the structure.

    Triazole Derivatives: Compounds featuring the triazole ring with different functional groups.

Uniqueness

1-(1H-INDOL-3-YL)-2-{[5-(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE stands out due to its unique combination of three distinct moieties, which may confer unique biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

1-(1H-indol-3-yl)-2-[[5-(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C23H22N4O4S/c1-27-22(15-10-20-21(11-19(15)29-2)31-9-5-8-30-20)25-26-23(27)32-13-18(28)16-12-24-17-7-4-3-6-14(16)17/h3-4,6-7,10-12,24H,5,8-9,13H2,1-2H3

InChI Key

AMERNZULVWHLNJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CNC3=CC=CC=C32)C4=CC5=C(C=C4OC)OCCCO5

Origin of Product

United States

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